molecular formula C7H11ClO2 B1603574 4-Chloroheptane-3,5-dione CAS No. 13054-81-4

4-Chloroheptane-3,5-dione

Cat. No. B1603574
CAS RN: 13054-81-4
M. Wt: 162.61 g/mol
InChI Key: RPLURORKBGUQEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Chloroheptane-3,5-dione” would be determined by the arrangement of its atoms and the bonds between them. The presence of the chlorine atom and the dione group would likely have significant effects on the molecule’s shape, reactivity, and physical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloroheptane-3,5-dione”, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. The presence of the chlorine atom and the dione group would likely influence these properties .

Safety And Hazards

The safety and hazards associated with “4-Chloroheptane-3,5-dione” would depend on its physical and chemical properties. For example, if it’s a volatile compound, it might pose inhalation risks. If it’s reactive, it might pose risks of chemical burns or reactions .

Future Directions

The future directions for research on “4-Chloroheptane-3,5-dione” would likely depend on its properties and potential applications. For example, if it has unique reactivity or other useful properties, it might be studied as a potential reagent or building block for the synthesis of other compounds .

properties

IUPAC Name

4-chloroheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-3-5(9)7(8)6(10)4-2/h7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLURORKBGUQEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C(=O)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619265
Record name 4-Chloroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroheptane-3,5-dione

CAS RN

13054-81-4
Record name 4-Chloroheptane-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3,5-heptandione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorotrimethylsilane (29.7 ml, 0.234 mol) was added dropwise to a stirred pale yellow solution of tetrabutylammonium bromide (1.26 g, 3.9 mmol) in dry acetonitrile (116 ml) at room temperature under nitrogen. The resulting solution was cooled in ice and 3,5-heptanedione (10.6 ml, 78.0 mmol) and then dry dimethylsulphoxide (16.6 ml, 0.234 mol) were added dropwise over 5 minutes producing a yellow solution which was allowed to warm slowly to room temperature, with stirring, over 4 hours. The mixture was diluted with water (1 litre), stirred for 10 min and then extracted with ether (1×500 ml, 2×250 ml). The combined ether layers were dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave a yellow oil. The crude product was purified by distillation under reduced pressure to afford the title compound (5.5 g) as a pale yellow oil, b.p. 102-105° C./54 mmHg containing ca. 10% 4,4-dichloro-3,5-heptanedione as estimated by microanalysis.
Quantity
29.7 mL
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
116 mL
Type
solvent
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step Two
Quantity
16.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
4
Citations
MJ Rance, S Wilson - Journal of Chromatography A, 2010 - Elsevier
Historically, indirect methods have been used for the HPLC analysis of β-diketone compounds because of the very poor peak shapes and resolution obtained on conventional HPLC …
Number of citations: 6 www.sciencedirect.com
Z Ahmed, P Langer - Tetrahedron letters, 2006 - Elsevier
Functionalized 4-chlorophenols and 1,4-dihydroquinones were prepared by [3+3] cyclization of 1,3-bis-silyl enol ethers with 2-chloro- and 2-acyloxy-3-(silyloxy)alk-2-en-1-ones. …
Number of citations: 24 www.sciencedirect.com
GJ Yu, CL Yoo, B Yang, MW Lodewyk… - Journal of medicinal …, 2008 - ACS Publications
N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide 1 (compound 15Jf) was found previously to correct defective cellular processing of the cystic …
Number of citations: 56 pubs.acs.org
FR Mansour, ND Danielson - Analytical Methods, 2013 - pubs.rsc.org
Multimodal chromatography (MMC) is a family of chromatographic techniques that has been used when single separation modes fail. Multimodal liquid chromatography (MMLC) is a …
Number of citations: 31 pubs.rsc.org

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